REACTION_SMILES
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[CH2:4]([O:6][C:7](=[O:5])[CH:9]1[CH2:10][CH2:11][N:12]([c:15]2[n:16][cH:17][cH:18][cH:19][cH:20]2)[CH2:13][CH2:14]1)[CH3:8].[CH3:21][CH:22]([OH:23])[CH3:24].[NH2:2][NH2:3].[OH2:1]>>[NH:2]([NH2:3])[C:7](=[O:6])[CH:9]1[CH2:10][CH2:11][N:12]([c:15]2[n:16][cH:17][cH:18][cH:19][cH:20]2)[CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCN(c2ccccn2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNC(=O)C1CCN(c2ccccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |